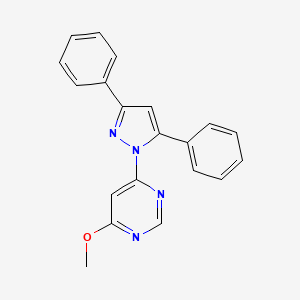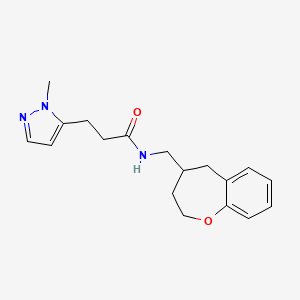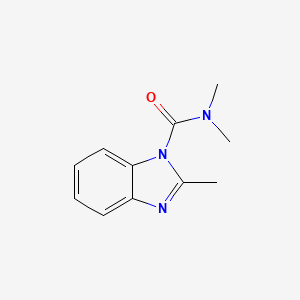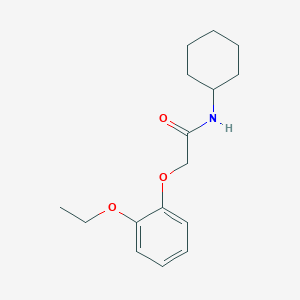
N'-(2-furylmethyl)-N,N-diphenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-furylmethyl)-N,N-diphenylurea is a complex organic compound. It likely contains a urea group (NH2-CO-NH2) and a furylmethyl group (a furan ring attached to a methyl group), along with two phenyl groups (benzene rings) attached to the nitrogen atoms of the urea group .
Molecular Structure Analysis
The molecular structure of N’-(2-furylmethyl)-N,N-diphenylurea would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods .Chemical Reactions Analysis
The chemical reactions involving N’-(2-furylmethyl)-N,N-diphenylurea would depend on the specific conditions and reagents used. It could potentially undergo reactions typical of ureas, furans, and aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of N’-(2-furylmethyl)-N,N-diphenylurea, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Wirkmechanismus
Target of Action
N’-(2-furylmethyl)-N,N-diphenylurea, also known as Furosemide, is a potent loop diuretic that primarily targets the kidneys . It acts on the nephron, the functional unit of the kidney, to increase water loss from the body .
Mode of Action
Furosemide works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body . This is achieved by its interaction with the nephron, affecting both the proximal and distal tubules and the ascending limb of the loop of Henle .
Biochemical Pathways
The primary biochemical pathway affected by Furosemide is the electrolyte reabsorption pathway in the kidneys . By inhibiting this pathway, Furosemide enhances the excretion of water from the body, leading to a diuretic effect .
Pharmacokinetics
The pharmacokinetics of Furosemide have been extensively studied. On average, 70% of an oral Furosemide dose is absorbed, and the drug is 97.6% bound to plasma proteins . The average serum clearance in normal subjects is 219 ml/min, and the corresponding weight corrected clearance is 2.96 ml/min·kg . Furosemide has a fast onset and short duration of action .
Result of Action
The primary result of Furosemide’s action is the increased excretion of water from the body, leading to a reduction in edema (fluid accumulation) associated with conditions such as congestive heart failure, liver cirrhosis, renal disease, and hypertension .
Action Environment
The action of Furosemide can be influenced by various environmental factors. For instance, the growth and development of plants treated with Furosemide are greatly interacted with ecological environments and other farm management practices . Therefore, rates and timings of application of Furosemide are adjusted in concurrence with its architectural growth and developmental habit in its growth cycle .
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-furylmethyl)-N,N-diphenylurea has several advantages as a tool for scientific research. It is a potent inhibitor of DNA synthesis, making it effective at low concentrations. It is also relatively stable and easy to handle in the laboratory. However, this compound has several limitations. It is toxic to cells at high concentrations, making it difficult to use in vivo. Additionally, it has a short half-life in the body, which limits its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N'-(2-furylmethyl)-N,N-diphenylurea. One area of interest is the development of new analogs of this compound that are more effective and less toxic. Another area of interest is the use of this compound in combination with other drugs to enhance its effectiveness. Additionally, there is interest in using this compound as a tool for studying the immune system and developing new immunotherapies for cancer. Finally, there is potential for using this compound in other areas of research, such as neuroscience and developmental biology.
Conclusion
In conclusion, this compound is a thymidine analog that has been widely used in scientific research as a tool for studying cell division and proliferation. It is effective at inhibiting DNA synthesis and has been shown to have a variety of biochemical and physiological effects. While it has several advantages as a research tool, it also has limitations that must be taken into account. There are several future directions for research on this compound, including the development of new analogs and the use of this compound in combination with other drugs.
Synthesemethoden
N'-(2-furylmethyl)-N,N-diphenylurea can be synthesized by reacting 2-furylmethylamine with diphenylurea in the presence of an acid catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of this compound as a white crystalline solid. The yield of this compound can be improved by using a solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
N'-(2-furylmethyl)-N,N-diphenylurea has been widely used in scientific research as a tool for studying cell division and proliferation. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been used to study the effects of DNA damage and repair, as well as the mechanisms of drug resistance in cancer cells.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethyl)-1,1-diphenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(19-14-17-12-7-13-22-17)20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13H,14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSQLGSPCLTYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-1,3-benzothiazol-2-yl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617605.png)

![(4S)-3-[2-(2,3-dimethylphenoxy)ethyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5617614.png)
![1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5617636.png)
![6-(2,5-dimethoxyphenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5617642.png)
![(3aS*,10aS*)-2-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5617643.png)
![(3S*,4S*)-1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5617646.png)
![N-[rel-(3R,4S)-1-(2,5-dimethyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-2-(methylthio)acetamide hydrochloride](/img/structure/B5617652.png)
![1-{2-[(8-syn)-8-methoxy-3-azabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5617654.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5617659.png)


![(4aS*,8aS*)-2-(cyclopentylcarbonyl)-7-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5617685.png)